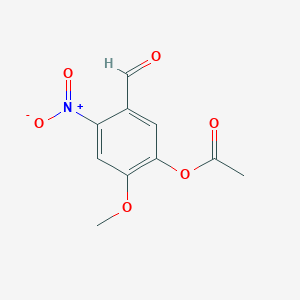
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- is an organic compound with a complex structure that includes functional groups such as aldehyde, acetyloxy, methoxy, and nitro
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-methoxybenzaldehyde, followed by acetylation. The nitration process introduces the nitro group, while acetylation adds the acetyloxy group. Reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(acetyloxy)-4-methoxy-2-nitrobenzoic acid.
Reduction: Formation of 5-(acetyloxy)-4-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-methoxy-: Lacks the acetyloxy and nitro groups, making it less reactive in certain chemical reactions.
Benzaldehyde, 4-nitro-: Lacks the methoxy and acetyloxy groups, affecting its solubility and reactivity.
Benzaldehyde, 5-(acetyloxy)-2-nitro-: Similar but lacks the methoxy group, influencing its chemical properties.
Uniqueness
The combination of acetyloxy, methoxy, and nitro groups makes it a versatile compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
112919-66-1 |
|---|---|
Formule moléculaire |
C10H9NO6 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
(5-formyl-2-methoxy-4-nitrophenyl) acetate |
InChI |
InChI=1S/C10H9NO6/c1-6(13)17-10-3-7(5-12)8(11(14)15)4-9(10)16-2/h3-5H,1-2H3 |
Clé InChI |
RYZIOPWMVFNTOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14306216.png)
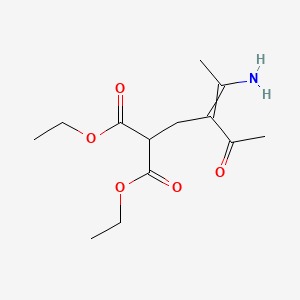


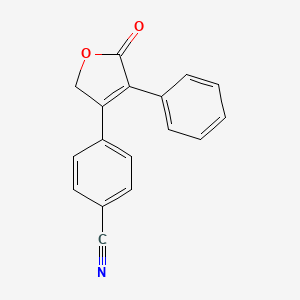
![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
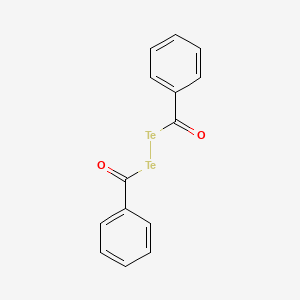
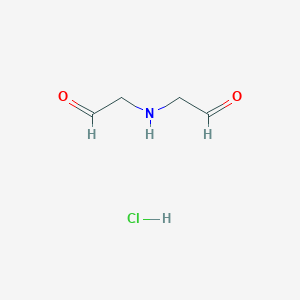
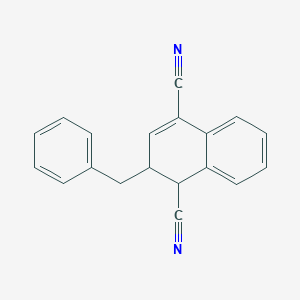
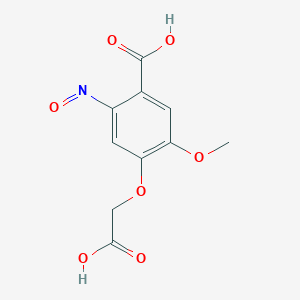
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
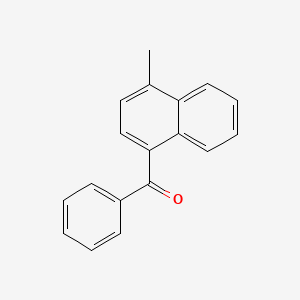
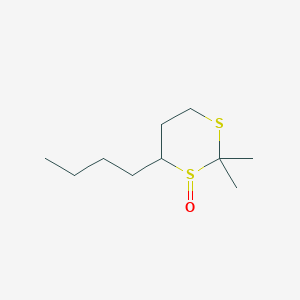
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
